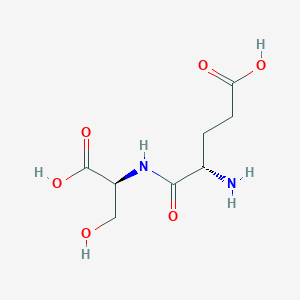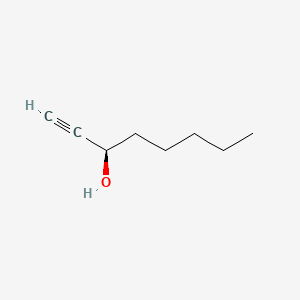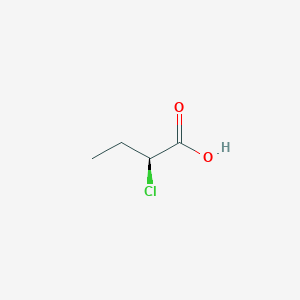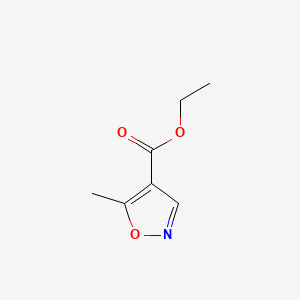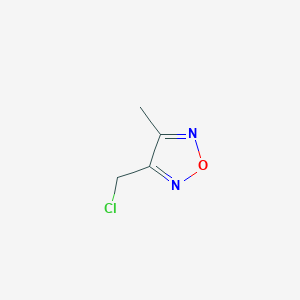
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol
Overview
Description
(-)-(-)-1,2,3,4-Tetrahydro-1-naphthol (THN) is a naturally occurring compound found in many species of plants and animals. It is a phenolic compound with a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. THN has been studied extensively in the laboratory, and its potential therapeutic applications are being explored.
Scientific Research Applications
Crystal Structure and Stereochemistry
- Tetrameric Aggregate Formation : Vega et al. (2009) studied the compound 1,c-3-diphenyl-1,2,3,4-tetrahydro-r-1-naphthol, which has the tetrahydronaphthalene core common in many natural products. This compound forms a hydrogen-bonded cyclic aggregate, demonstrating its conformational flexibility and importance in stereoselective synthesis of therapeutically active compounds (Vega et al., 2009).
Synthesis of Anticancer Intermediates
- Synthesis of Anticancer Anthracyclines : Hatakeyama et al. (1991) detailed an enantioselective synthesis of (R)-(–)-2-Acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol, a key intermediate in anticancer anthracycline synthesis (Hatakeyama et al., 1991).
Chemical Analysis and Spectroscopy
Laser Spectroscopy of Molecular Clusters : Scuderi et al. (2002) utilized resonant enhanced multi-photon ionization (REMPI) spectroscopy to analyze molecular clusters of 1,2,3,4-tetrahydro-1-naphthol. This method helps in characterizing molecular interactions and properties (Scuderi et al., 2002).
Fluorescence Properties in Solvents : Wu and Hurtubise (1993) studied the fluorescence properties of 1,2,3,4-tetrahydro-1-naphthol in various solvents, providing insights into its chemical behavior and potential applications in analytical chemistry (Wu & Hurtubise, 1993).
Chemical Reactions and Catalysts
- Catalytic Reactions : A study by Grayson et al. (1996) explored the catalytic conversion of tetralin to(R)-(-)-1,2,3,4-tetrahydro-1-naphthol using the enzyme camphor (cytochrome P450) 5-monooxygenase. This research highlights the enzyme's stereospecificity and potential for industrial applications (Grayson et al., 1996).
Polymer and Material Science
- Chiral Polyurethane Synthesis : Gudeangadi et al. (2015) synthesized chiral polyurethane using (R)-1,1'-Bi(2-naphthol), which led to the formation of π-stacked helical polymers. This demonstrates its application in advanced material synthesis (Gudeangadi et al., 2015).
Chiral Separation and Resolution
- Resolution of Chiral Compounds : Hu et al. (1995) developed a method to resolve racemic 1,1′-bi-2-naphthol into its optically pure enantiomers, demonstrating the potential of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol in chiral separation processes (Hu et al., 1995).
Environmental and Biochemical Studies
- Bio-transformation Studies : Ceylan et al. (2008) applied response surface methodology to optimize the enzymatic bio-transformation of 1-naphthol, highlighting the compound's relevance in environmental and biochemical research (Ceylan et al., 2008).
properties
IUPAC Name |
(1R)-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAJQSRLGAYGKZ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | |
CAS RN |
23357-45-1 | |
| Record name | (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

